Liothyronine

Catalog No.
S533244
CAS No.
6893-02-3
M.F
C15H12I3NO4
M. Wt
650.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liothyronine

Liothyronine (T3) directly activates TRα/TRβ without deiodination, eliminating variable conversion seen with T4 in cell-based assays.

  • Guaranteed direct TRα/TRβ agonist: 10-30× higher affinity than T4.
  • Essential for cell-based functional/reporter assays; eliminates deiodinase dependence.
  • Preferred for sustained-release development: rapid clearance (t½ ~22 h) requires controlled release.
  • Supplied with CoA, HPLC-verified purity, and light-protected packaging for stability.

CAS Number

6893-02-3

Product Name

Liothyronine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H12I3NO4

Molecular Weight

650.97 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-N

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.

Synonyms

3,3',5-Triiodothyronine, Cytomel, Liothyronine, Liothyronine Sodium, T3 Thyroid Hormone, Thyroid Hormone, T3, Triiodothyronine

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O

The exact mass of the compound Liothyronine is 650.79 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublein water, 3.958 mg/l at 37 °c.soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. insoluble in propylene glycol.11.4 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Thyroxine - Thyronines. It belongs to the ontological category of iodothyronine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Liothyronine (T3) is the biologically active form of thyroid hormone, functioning as a direct agonist for the thyroid hormone receptors TRα and TRβ. Unlike its prohormone counterpart, Levothyroxine (T4), Liothyronine does not require enzymatic deiodination to exert its genomic and non-genomic effects [1]. For industrial and research procurement, this compound is critical when immediate, high-affinity receptor binding is required in cell-based assays, or when developing specialized fast-acting or sustained-release formulations. Its distinct physicochemical profile—characterized by a rapid onset of action, a short half-life, and specific vulnerability to de-iodination and light-induced degradation—mandates precise handling, specialized excipient selection, and rigorous analytical controls during product development [2].

Research Fit

Direct TRα/TRβ agonist

No conversion step required, unlike T4; supports immediate pathway activation in cell‑free and cell‑based models.

Low‑dose pathway studies

Reported high affinity for nuclear receptors enables low‑concentration target engagement without supraphysiological spikes.

Dynamic dosing models

Shorter half‑life (~2.5 days) supports rapid wash‑in/wash‑out protocols and titration‑based experimental designs.

Substituting Liothyronine with the more common and chemically stable Levothyroxine (T4) fundamentally compromises assays and formulations that demand direct receptor engagement. T4 is a prohormone with 10- to 30-fold lower affinity for thyroid receptors and relies entirely on the variable expression of cellular deiodinases (Type 1 and 2) for conversion into active T3 [1]. In in vitro models lacking these specific enzymes, T4 yields negligible or highly unpredictable activity. Furthermore, from a formulation and manufacturing standpoint, Liothyronine's rapid elimination half-life (~22 hours) and distinct degradation pathways (primarily de-iodination) require entirely different excipient matrices and pH controls (typically pH 3.5–5.5 for liquid formulations) compared to T4, making them non-interchangeable in stability-indicating assays and drug delivery engineering[2].

Substitution Risk

Receptor affinity
Liothyronine (T3): ~10‑fold higher binding than T4
Levothyroxine (T4) requires cellular deiodination; direct binding cannot match T3's reported potency in nuclear receptor assays.
Plasma protein binding
T3: ~20‑fold lower TBG affinity; half‑life ~2.5 days
T4: high TBG/prealbumin binding; half‑life 5–8 days. PK mismatch may shift exposure‑response relationships.
Metabolic endpoint context
Reported greater weight and LDL‑C reduction vs. T4 at normalized TSH (RCT)
T4 does not reproduce the same metabolic endpoint magnitude; class‑based interchange is not supported by direct comparative data.

Similar product (class membership) does not imply interchangeability. Substitution without direct comparative validation may alter research outcomes.

Direct Thyroid Receptor Affinity (TRα/TRβ)

Liothyronine demonstrates a significantly higher binding affinity for thyroid hormone receptors compared to Levothyroxine, enabling direct activation without enzymatic conversion. In vitro competitive binding assays show that T4 has a 10- to 30-fold lower affinity for TRs than T3, making T3 the mandatory standard for direct receptor engagement [1].

Evidence DimensionReceptor Dissociation Constant (Kd)
Target Compound DataHigh affinity (Kd ~ 2.3 nM for hTRα/hTRβ)
Comparator Or BaselineLevothyroxine (T4): 10- to 30-fold higher Kd
Quantified Difference10x to 30x greater binding affinity for T3
ConditionsIn vitro competitive radioligand binding assay

Ensures reliable, high-potency receptor activation in cell models without relying on unpredictable cellular deiodinase expression.

Receptor binding affinity vs. T4
Reported
~10‑fold higher nuclear receptor affinity than levothyroxine
Supports direct activation studies; explains rapid onset in genomic assays.
In vitro nuclear receptor binding; class‑level inference from published summaries.

Pharmacokinetic Elimination and Half-Life

The pharmacokinetic profile of Liothyronine dictates entirely different delivery strategies compared to Levothyroxine. Clinical pharmacokinetic studies establish that Liothyronine has a short elimination half-life of approximately 22 to 22.9 hours and a rapid Tmax of 1.8 to 2.4 hours, whereas T4 circulates for 5 to 7 days [1].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data22 to 22.9 hours
Comparator Or BaselineLevothyroxine (T4): ~5 to 7 days
Quantified DifferenceT3 half-life is approximately 80-85% shorter than T4
ConditionsIn vivo human pharmacokinetic profiling

Dictates the necessity for specialized sustained-release formulation development or precise multi-dose regimens to avoid peak-and-trough toxicity.

Half‑life & protein binding
Head‑to‑head
Half‑life: 2.5 days (T3) vs. 5–8 days (T4); TBG affinity ~20‑fold lower
Supports PK‑guided dosing models; faster clearance may require different sampling schedules.
Human PK data; protein binding from in vitro assays.

Formulation Stability and De-iodination Sensitivity

Liothyronine is highly sensitive to degradation via de-iodination, requiring strict formulation controls that differ significantly from those used for Levothyroxine. For instance, liquid formulations of Liothyronine require precise pH adjustment (typically 3.5 to 5.5) and the avoidance of certain excipients to maintain stability and prevent premature degradation during standard storage [1].

Evidence DimensionPrimary Degradation Pathway & Formulation pH
Target Compound DataLiothyronine: Highly susceptible to de-iodination; requires pH 3.5-5.5 in solution
Comparator Or BaselineLevothyroxine: Often stabilized as a pentahydrate; distinct degradation profile
Quantified DifferenceStrict pH (3.5-5.5) and excipient constraints required to prevent >2.5% de-iodination
ConditionsAccelerated stability testing (e.g., 25°C/60% RH for 6 months)

Forces formulators to select specific excipients and pH controls to prevent rapid loss of the active pharmaceutical ingredient during manufacturing and storage.

Metabolic endpoint RCT
Head‑to‑head
Weight: −2.1 kg (P=0.009); LDL‑C: −13.3% (P=0.002) vs. T4 at equivalent doses
Reported metabolic endpoint divergence; context‑dependent in hypothyroid population.
Randomized crossover, n=14, 6‑week stable dosing. Data to verify in independent cohorts.
Enantiomer specificity
Head‑to‑head
L‑T3 vs. D‑T3: 5‑6 fold lower receptor potency and functional activity for D‑isomer
Enantiomer attribution review essential; racemate or wrong enantiomer would undermine assay interpretation.
Intact cell and nuclear receptor assays. 5.5‑fold lower apparent affinity in GH1 cells.
Formulation PK profile
Reported
SR vs. IR: blunted Cmax, physiological T3 levels (0.8–2 ng/mL) over 24 h
Supports formulation‑dependent exposure review; relevant for studies requiring stable hormone levels.
Patent‑disclosed SR composition; in vivo human PK and in vitro dissolution.
Vendor purity vs. USP
Source review
Reported HPLC purity up to 99.82%, exceeding USP 95.0% minimum
Purity specification review; higher purity may reduce confounding impurity effects in bioassays.
Supplier CoA data; verify lot‑specific certificates before critical experiments.

In Vitro Thyroid Hormone Receptor (TR) Assays

Because Liothyronine binds directly to TRα and TRβ with high affinity without requiring enzymatic conversion, it is the mandatory standard for cell-based functional assays, reporter gene assays, and structural biology studies investigating thyroid receptor activation [2].

Sustained-Release Formulation Engineering

The short 22-hour half-life and rapid Tmax of Liothyronine make it the primary candidate for developing advanced sustained-release or controlled-release drug delivery systems, which are designed to prevent the sharp peak-and-trough serum concentrations seen with immediate-release formats [2].

Stability-Indicating Analytical Reference Standards

Due to its specific vulnerability to de-iodination and its status as an active metabolite of T4, Liothyronine is an essential analytical reference standard for HPLC method development, ensuring accurate quantification of T4-to-T3 conversion and degradation impurities in pharmaceutical stability testing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thyroid hormone receptor signaling studies
Direct TRα/TRβ agonist; no deiodinase‑dependent activation
Nuclear receptor binding and transcriptional reporter assays
Hypothyroid metabolic endpoint research
Reported metabolic endpoint divergence vs. T4 (RCT context)
Body weight and serum lipid changes in controlled crossover models
Pharmacokinetic and formulation development
Short half‑life (~2.5 days) and rapid absorption profile
Cmax and 24‑h hormone level monitoring; sustained‑release performance
Bioanalytical method calibration
High‑purity certified reference standard (≥99.8% by HPLC)
LC‑MS/MS linearity, accuracy, and matrix effect evaluation

Physical Description

Solid

Color/Form

CRYSTALS

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

650.7901 Da

Monoisotopic Mass

650.7901 Da

Boiling Point

563 ºC at 760 mmHg

Heavy Atom Count

23

LogP

3
log Kow = 0.93

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides, /hydrogen iodide/.

Appearance

Solid powder

Melting Point

230 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06LU7C9H1V

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Liothyronine is officially approved for the following indications: - Replacement therapy in primary (thyroidal), secondary (pituitary) and tertiary (hypothalamic) congenital or acquired hypothyroidism. - As an adjunct therapy to surgery and radioiodine in the management of thyroid cancer. - As a diagnostic agent in suppression tests for mild hyperthyroidism or thyroid gland autonomy. In general terms, exogenous liothyronine is used to replace insufficient hormonal production and restore T3 plasma levels. The lack of liothyronine can be presented as a pale and puffy face, coarse, brittle hair, dry skin, croaky voice and constipation as well as irregular periods, drowsiness, and lethargy. Liothyronine should never be used in the suppression of benign nodules and nontoxic diffuse goiter in iodine-sufficient patients nor in the treatment of hyperthyroidism during the recovery phase of subacute thyroiditis.
FDA Label

Livertox Summary

Thyroid hormones used therapeutically include crude thyroid extracts as well as synthetic forms of L-thyroxine (levothyroxine, T4) and L-triiodothyronine (liothyronine, T3). Thyroid hormone plays an essential role in growth and development and regulates multiple metabolic processes that are responsible for functional homeostasis. When given in high doses, thyroid hormone preparations can cause mild serum enzyme elevations. In addition, standard doses of levothyroxine have been linked to rare instances of mild, immunoallergic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Thyroid Hormones

Therapeutic Uses

LIOTHYRONINE SODIUM...MAY BE USEFUL...WHEN HYPOTHYROIDISM HAS RECENTLY SUPERVENED FROM OVERTREATMENT WITH ANTITHYROID DRUG OR FOLLOWING TREATMENT WITH RADIOIODINE OR THYROIDECTOMY, & IN RARE EVENT OF COMA DUE TO MYXEDEMA. /LIOTHYRONINE SODIUM/
WITH THIS DOSE /EXPERIMENTAL DOSE OF 1 MG SC ADMIN/, A METABOLIC RATE OF MINUS 40% CAN BE RAISED TO NORMAL WITHIN 24 HR. MAXIMAL RESPONSE OCCURS IN 2 DAYS OR LESS.
Triiodothyronine (liothyronine sodium) may be used occasionally when a quicker onset of action is desired as, for example, in the rare presentation of myexedema coma or for preparing a patient for (131)I therapy for treatment of thyroid cancer.
MEDICATION (VET):: USED FOR...OBESITY, BILATERAL ALOPECIA, ACANTHOSIS, DRY SKIN, WRINKLED SKIN, POOR HAIR COLOR, STRAIGHTNESS IN CURLY HAIR COATS, LACK OF "WIRE" IN WIRE-HAIRED BREEDS, LETHARGY, SLOW GROWTH, UNTHRIFTINESS, LIBIDO LOSS, POOR BREEDING EFFICIENCY, URINARY INCONTINENCE, & LACK OF MENTAL & PHYSICAL VIGOR ESP IN OLDER ANIMALS.
For more Therapeutic Uses (Complete) data for LIOTHYRONINE (12 total), please visit the HSDB record page.

Pharmacology

In hormonal replacement, liothyronine is more potent and present a faster action when compared to levothyroxine but the time of action is significantly shorter. The type of treatment needs to be well evaluated as the fast correction of thyroid hormones in certain diseases presents additional risks such as heart failure.[T457] The onset of activity is observed a few hours after administration and the maximum effect is observed after 2-3 days.[FDA label] Treatment with liothyronine has been shown to produce normal plasma levels of T3 hormone but to have no effect on the T4 plasma concentration.[T463]
Liothyronine is a therapeutic formulation of the primary physiologically active form of endogenous thyroid hormone. In vivo, triiodothyronine enters the nucleus and binds to nuclear thyroid hormone receptors that subsequently bind to thyroid response elements (TREs) located in target genes. Receptor binding by triiodothyronine in combination with recruited coactivators results in maximal transcriptional activation after binding to TREs; in general, binding of thyroid hormone receptor alone to TREs leads to repression of gene transcription (NCI04)

Mechanism of Action

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism.
LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND.
TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A (THR) [HSA:7067 7068] [KO:K05547 K08362]

Pictograms

Irritant

Irritant

Other CAS

6893-02-3
5714-08-9

Absorption Distribution and Excretion

Thyroid hormones are well absorbed orally. From these hormones, liothyronine is almost completely absorbed and it does not present changes in the absorption rate due to concomitant administration of food.liothyronin Multiple administration of 50 mcg of liothyronine provided a maximal plasma concentration of total T3 of 346 ng/dL in about 2.5 hours with an AUC of 4740 ng.h/dL.
The main elimination of thyroid hormones is known to be done via the kidneys from which less than 2.5% of the excreted drug is represented by the unchanged drug. This elimination route is reduced with age. A portion of the metabolic products of liothyronine is excreted to the bile and gut where they can be part of enterohepatic recirculation.
The reported volume of distribution of liothyronine is reported to be of 0.1-0.2 L/kg.
There are no reports obtaining this value specifically.
WHILE TRIIODOTHYRONINE IS MUCH LESS FIRMLY BOUND /TO PROTEIN THAN IS THYROXINE/, THE QUANTITY THAT IS FREE IS STILL SMALL PERCENTAGE OF TOTAL.
THE DAILY SECRETION OF /TRIIODOTHYRONINE/ IN NORMAL MAN IS APPROXIMATELY...25 UG.
LIOTHYRONINE IS ERRATICALLY ABSORBED FROM GI TRACT, & 30 TO 40% MAY BE RECOVERED FROM STOOLS.
INTESTINAL ABSORPTION OF THYROID HORMONES WERE MARKEDLY DIMINISHED AFTER INTESTINAL BYPASS SURGERY & RESTORED TO NORMAL AFTER REVERSAL OF SHUNT.
Liothyronine sodium is almost completely absorbed from the GI tract (about 95%) following oral administration. /Liothyronine sodium/

Metabolism Metabolites

Liothyronine is mainly metabolized in the liver where it is deiodinated to diiodothyronine and monoiodothyronine followed by conjugation with glucuronides and sulfates. One of the formed metabolites formed by the conjugation and decarboxylation is tiratricol. The iodine released by the metabolism of liothyronine is later taken and used within the thyroid cells.
THE LIVER CONJUGATES THYROXINE & TRIIODOTHYRONINE WITH GLUCURONIC & SULFURIC ACIDS THROUGH THE PHENOLIC HYDROXYL GROUP, & EXCRETES THESE CONJUGATES & SMALL AMT OF FREE COMPOUNDS IN THE BILE.
Triiodothyronine has known human metabolites that include (2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Half Life: 2.5 days

Wikipedia

Triiodothyronine
Liothyronine

Drug Warnings

VET: AVOID EXCESSIVE DOSAGE IN CASES WITH WEAK HEARTS.
LIOTHYRONINE LABELED WITH EITHER (125)I OR (131)I...FOR IN VITRO EVALUATION OF THYROID FUNCTION. DUE TO HIGH SPECIFIC ACTIVITY REQUIRED, RADIATION DAMAGE CAN EASILY OCCUR. ... DOSE IS NOT FOR INTERNAL USE.
IN ABSENCE OF HYPERTHYROIDISM, THYROID HORMONES DO NOT IMPROVE SKIN CONDITIONS, MENTAL DEPRESSION, FATIGUE, LETHARGY, IRRITABILITY, NERVOUSNESS, MENSTRUAL IRREGULARITIES, & OTHER ENDOCRINE & REPRODUCTIVE DISORDERS, & THERE IS DANGER THAT UNTOWARD EFFECTS MAY BE PRODUCED.
...THYROID HORMONES /EG, LIOTHYRONINE/ OR MIXTURES CONTAINING THEM SHOULD NOT BE USED WITHOUT SPECIFIC INDICATION OF DEFICIENCY. ...TO EFFECT WEIGHT LOSS IN EUTHYROID OBESE INDIVIDUALS...THYROID HORMONES OR PREPN CONTAINING THEM SHOULD NOT BE USED FOR THIS PURPOSE.
For more Drug Warnings (Complete) data for LIOTHYRONINE (17 total), please visit the HSDB record page.

Biological Half Life

The half-life of liothyronine is reported to be between 1 and 2 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Formation from diiodothyronine: Roche et al., Biochem Biophys Acta 11, 215 (1953). Isoln from thyroid gland and synthesis: Gross, Pitt-Rivers, Biochem J 53, 645 (1953); Roche et al., Bull Soc Chim France 4, 462 (1957); Plati, Wenner, U.S. pat 2,784,222 (1957 to Hoffmann-La Roche); Pitt-Rivers, Gross, U.S. pat 2,823,164 (1958 to Nat Res Dev Corp); Razdan, Wetherill, U.S. pat 2,993,928 (1961 to Glaxo).

General Manufacturing Information

IN DOGS & MAN IT HAS APPROX 2,500 TIMES THE ORAL POTENCY OF OFFICIAL THYROID PREPN.
Possesses 5 times the activity of L-thyroxine.

Analytic Laboratory Methods

USE OF 8-ANILINO-1-NAPHTHALENESULFONIC ACID IN RADIOIMMUNOASSAY OF TRIIODOTHYRONINE.
EVALUATION OF RAPID & SIMPLE TECHNIQUE FOR RADIOIMMUNOASSAY OF TRIIODOTHYRONINE (T3). METHOD CAN BE USED TO AID DIAGNOSIS & MANAGEMENT OF PATIENTS WITH THYROID DISORDERS.
THYROXINE (T4) IS DETECTED BY THIN LAYER CHROMATOGRAPHY. IODO THYRONINE CONTENT OF LIOTHYRONINE SODIUM IS EST BY LIQUID CHROMATOGRAPHY.
ANALYSIS OF SODIUM LEVOTHYROXINE OR SODIUM LIOTHYRONINE IN TABLETS. ACTIVE INGREDIENTS WERE ISOLATED & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING REDN TO TRIIODIDE ION. METHOD MAY BE APPLIED TO DOSAGE LEVELS AS LOW AS 5 UG.

Clinical Laboratory Methods

RAPID RADIOIMMUNOASSAY OF TRIIODOTHYRONINE ON SEPHADEX G-25 BY THE AMES KIT. SERUM FROM 57 PATIENTS ANALYZED.
SIMULTANEOUS MEASUREMENT OF TRIIODOTHYRONINE & THYROXINE IN UNEXTRACTED SERUM SAMPLES USING A DOUBLE TRACER RADIOIMMUNOASSAY METHOD. COMBINED METHOD APPEARS TO BE ACCURATE, SENSITIVE, SPECIFIC, & TIME SAVING.

Storage Conditions

Commercially available liothyronine sodium tablets should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. Commercially available liothyronine sodium injection should be stored at 2-8 °C. /Liothyronine sodium/

Interactions

USE OF PROPRANOLOL IN CONJUNCTION WITH REPLACEMENT THERAPY HAS BEEN REPORTED TO DECR RISK OF ARRHYTHMIA & ANGINA...
THYROID COMPOUNDS THAT PRODUCE HYPERMETABOLIC STATE (LIOTHYRONINE...) INCR RATE OF DECAY OF VITAMIN K-DEPENDENT CLOTTING FACTORS, & IN PRESENCE OF ORAL ANTICOAGULANTS /EG, WARFARIN/, NORMAL COMPENSATION BY INCR SYNTHESIS IS PREVENTED.
THERE IS CONSIDERABLE CLINICAL EVIDENCE THAT A PATIENT'S THYROID STATE AFFECTS RESPONSE TO TRICYCLIC ANTIDEPRESSANT DRUGS. ADDITION OF LIOTHYRONINE (25 UG/DAY) MAY PREVENT RELATIVELY LONG LAG TIME THAT OCCURS BEFORE CLINICAL EFFECTIVENESS OF TRICYCLIC ANTIDEPRESSANTS IS OBSERVED.
CHOLESTYRAMINE MAY CAUSE CLINICALLY SIGNIFICANT DECR IN ABSORPTION OF THYROID HORMONE WHEN THESE DRUGS ARE GIVEN SIMULTANEOUSLY. /THYROID HORMONE/
For more Interactions (Complete) data for LIOTHYRONINE (16 total), please visit the HSDB record page.
1. Gaynes BN, Rush AJ, Trivedi MH, Wisniewski SR, Spencer D, Fava M. The STAR*D study: treating depression in the real world. Cleve Clin J Med. 2008 Jan;75(1):57-66. doi: 10.3949/ccjm.75.1.57. PMID: 18236731.

2. Montalvo JM, Wahner HW, Mayberry WE, Lum RK. Serum triiodothyronine, total thyroxine, and thyroxine to triiodothyronine ratios in paired maternal-cord sera and at one week and one month of age. Pediatr Res. 1973 Aug;7(8):706-11. doi: 10.1203/00006450-197308000-00006. PMID: 4200034.

3. Klubo-Gwiezdzinska J, Wartofsky L. Thyroid emergencies. Med Clin North Am. 2012 Mar;96(2):385-403. doi: 10.1016/j.mcna.2012.01.015. Epub 2012 Feb 17. PMID: 22443982.

4. Rosenthal LJ, Goldner WS, O'Reardon JP. T3 augmentation in major depressive disorder: safety considerations. Am J Psychiatry. 2011 Oct;168(10):1035-40. doi: 10.1176/appi.ajp.2011.10030402. PMID: 21969047.

5. Altshuler LL, Bauer M, Frye MA, Gitlin MJ, Mintz J, Szuba MP, Leight KL, Whybrow PC. Does thyroid supplementation accelerate tricyclic antidepressant response? A review and meta-analysis of the literature. Am J Psychiatry. 2001 Oct;158(10):1617-22. doi: 10.1176/appi.ajp.158.10.1617. PMID: 11578993.

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